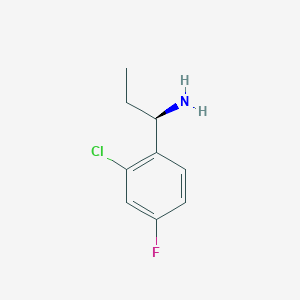
(R)-1-(2-Chloro-4-fluorophenyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2-Chloro-4-fluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a chlorine and fluorine atom on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloro-4-fluorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-chloro-4-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to the amine through a reductive amination process, often using reagents like ammonium formate and palladium on carbon (Pd/C) as a catalyst.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Chloro-4-fluorophenyl)propan-1-amine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and enzymatic resolution are commonly employed to achieve high enantiomeric purity.
化学反応の分析
Types of Reactions
®-1-(2-Chloro-4-fluorophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
®-1-(2-Chloro-4-fluorophenyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and receptor binding assays.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of ®-1-(2-Chloro-4-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.
類似化合物との比較
Similar Compounds
- ®-1-(2,6-Difluorophenyl)ethanamine
- ®-1-(3,4-Difluorophenyl)ethanamine
- ®-1-(4-Fluoro-3-methoxyphenyl)ethanamine
Uniqueness
®-1-(2-Chloro-4-fluorophenyl)propan-1-amine is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
特性
分子式 |
C9H11ClFN |
|---|---|
分子量 |
187.64 g/mol |
IUPAC名 |
(1R)-1-(2-chloro-4-fluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11ClFN/c1-2-9(12)7-4-3-6(11)5-8(7)10/h3-5,9H,2,12H2,1H3/t9-/m1/s1 |
InChIキー |
GVJTXLAYOVNJFX-SECBINFHSA-N |
異性体SMILES |
CC[C@H](C1=C(C=C(C=C1)F)Cl)N |
正規SMILES |
CCC(C1=C(C=C(C=C1)F)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-8-Chloro-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine](/img/structure/B12941762.png)
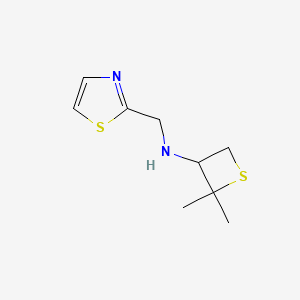
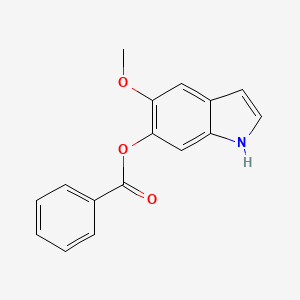
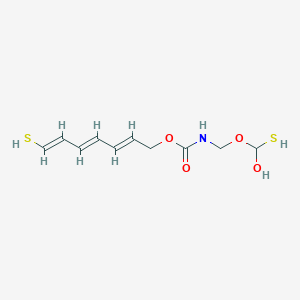

![Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12941796.png)
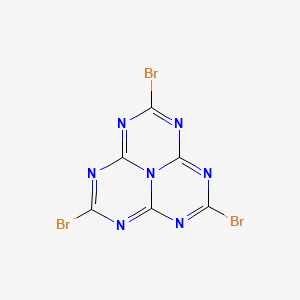
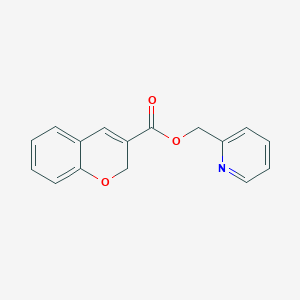

![2-Bromo-1-(2-{[2-(pyridin-2-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941813.png)
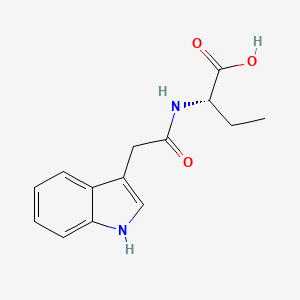
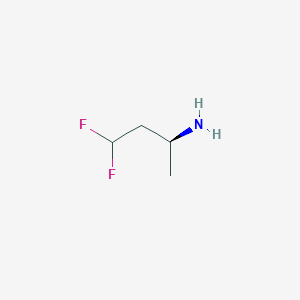

![Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12941846.png)
